N-organohydroxylamines
N-Organohydroxylamines are a class of chemical compounds characterized by the presence of an N-hydroxylamino group (-NH-OH) attached to an organic moiety. These compounds exhibit diverse functional properties and are widely used in various applications due to their unique reactivity and stability.
Structurally, they consist of a nitrogen atom bonded to a hydroxy group and an alkyl or aryl group. The presence of the N-hydroxylamino group confers them with potential for nucleophilic attack, making them useful as intermediates in organic synthesis. They can also act as Lewis bases, enabling their use in reactions such as amidation and alkylation.
In industrial applications, N-organohydroxylamines are used in the production of pharmaceuticals, pesticides, dyes, and polyurethane materials. Their ability to form stable complexes with metal ions makes them valuable for catalytic processes and chelating agents. Additionally, their pH sensitivity can be exploited for controlled release systems or as pH indicators.
Overall, N-organohydroxylamines offer a versatile platform for chemical innovation and are integral components in many advanced synthetic strategies.

Structure | Chemical Name | CAS | MF |
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N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine | 2228433-27-8 | C6H11F2NO |
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N-(2-cyclopropylethyl)-N-methylhydroxylamine | 1502972-86-2 | C6H13NO |
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89282-71-3 | C5H13NO2 | |
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1,16-Diamino-4,8,12-triazahexadecane; N4-Hydroxy | 864812-12-4 | C13H33N5O |
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N-(2-fluoroethyl)hydroxylamine | 1162832-73-6 | C2H6FNO |
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N-(cycloheptylmethyl)-N-methylhydroxylamine | 1785394-92-4 | C9H19NO |
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N-(cyclopentylmethyl)-N-methylhydroxylamine | 1539552-50-5 | C7H15NO |
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N-2-(methylsulfanyl)ethylhydroxylamine | 2228276-86-4 | C3H9NOS |
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N-(cyclobutylmethyl)hydroxylamine | 198411-76-6 | C5H11NO |
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N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine | 14384-45-3 | C6H16N2O2 |
Related Literature
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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